Ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate is a chemical compound notable for its potential applications in medicinal chemistry and materials science. This compound features a unique oxadiazole ring structure, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The molecular formula of this compound is with a molecular weight of approximately 283.28 g/mol .
Ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate belongs to the class of oxadiazoles, which are heterocyclic compounds containing oxygen and nitrogen atoms. This classification is significant due to the biological activities associated with oxadiazole derivatives, making them important in pharmaceutical research .
The synthesis of ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate can be achieved through several methods. One common approach involves the reaction of hydrazine derivatives with carbonyl compounds to form the oxadiazole ring. A typical synthesis route may include:
Technical details regarding yields and reaction conditions can vary based on specific experimental setups but generally yield satisfactory results under optimized conditions .
Ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance biological activity or solubility .
The mechanism of action for ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. The oxadiazole moiety may facilitate binding through hydrogen bonding and π-stacking interactions with target biomolecules.
Data from studies suggest that compounds within this class can inhibit specific enzymes involved in metabolic pathways or act as modulators for various receptor systems, contributing to their potential therapeutic effects .
The physical properties of ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate include:
Chemical properties include:
Relevant data indicate that these properties influence its suitability for various applications in medicinal chemistry and materials science .
Ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate has several scientific uses:
These applications highlight the compound's versatility and importance in ongoing research efforts within various scientific fields .
The synthesis of ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate relies fundamentally on classical heterocyclization strategies involving amidoxime intermediates. This two-step protocol begins with the reaction of 4-(1H-pyrrol-1-yl)benzonitrile with hydroxylamine under basic conditions (e.g., Na₂CO₃/pH 8.2 borate buffer) to form the corresponding amidoxime. Subsequent O-acylation with ethyl chlorooxalate or ethyl oxalyl chloride in aprotic solvents (e.g., THF, DCM) yields the O-acylamidoxime intermediate. The critical cyclodehydration step typically requires prolonged heating (90–140°C) under basic or neutral conditions, often in high-boiling solvents like toluene or DMF [2] [6]. For the target compound, this method affords moderate yields (50–70%), but faces limitations due to thermal decomposition risks for sensitive functional groups like the pyrrole moiety. The ester group at C5 is incorporated during acylation, while the 4-(pyrrol-1-yl)phenyl substituent originates from the nitrile precursor, establishing regiochemical control at C3 and C5 [4] [6].
Table 1: Traditional Synthesis of Ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate
Step | Reagents/Conditions | Intermediate/Product | Role in Regiochemistry |
---|---|---|---|
1 | NH₂OH, Na₂CO₃/pH 8.2 borate buffer, RT, 12h | 4-(1H-Pyrrol-1-yl)benzamidoxime | Provides C3 substituent |
2 | ClCOCO₂Et, DIPEA, THF, 0°C→RT, 2h | O-(Ethoxyoxalyl)amidoxime | Introduces C5 ester |
3 | Toluene, 110°C, 6–8h | Ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate | Cyclodehydration |
To overcome thermal degradation challenges, tetrabutylammonium fluoride (TBAF)-mediated cyclization has emerged as a pivotal advancement. This method enables the synthesis of thermally labile oxadiazoles, such as those bearing heteroaryl groups (e.g., pyrrole), under ambient conditions. After forming the O-(ethoxyoxalyl)amidoxime intermediate, catalytic TBAF (0.1–0.3 eq) in anhydrous THF triggers cyclodehydration within 1–4 hours at 25°C via a fluoride-induced elimination mechanism [2] [6]. The reaction proceeds through a deprotonated fluorosilicate intermediate, facilitating swift intramolecular nucleophilic displacement. For ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate, this approach boosts yields to 80–92% while preserving the integrity of the oxidation-sensitive pyrrole ring. The protocol’s mildness also accommodates acid-/base-labile functional groups, making it indispensable for complex derivatives [2] [8].
Solid-phase synthesis enables high-throughput generation of oxadiazole libraries, including the target compound. DNA-conjugated nitriles (e.g., 4-(pyrrol-1-yl)benzonitrile attached via a linker) are converted to amidoximes using hydroxylamine in pH 8.2 borate buffer/Na₂CO₃. O-Acylation is then achieved with activated ethyl oxalate derivatives—notably PyAOP (benzotriazolyloxy)tripyrrolidinophosphonium hexafluorophosphate) in pH 8.0 phosphate buffer—yielding >90% conversion to resin-bound O-acylamidoximes. Cyclodehydration employs mild thermal activation (90°C, pH 9.5 borate buffer, 2h) or TBAF in DMSO, followed by cleavage to release ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate [4] [6]. This strategy facilitates combinatorial diversification at C3 (via diverse nitrile inputs) and C5 (via alternative acylating agents), proving valuable for drug-discovery applications [4].
Table 2: Solid-Phase Synthesis Efficiency for Key Intermediates
Step | Reagents | Conditions | Conversion/Yield | Role in Target Synthesis |
---|---|---|---|---|
Amidoxime Formation | NH₂OH, Na₂CO₃ | pH 8.2 borate buffer, RT, 24h | >95% | Anchors C3 aryl group |
O-Acylation | Ethyl oxalate, PyAOP | pH 8.0 phosphate buffer, RT, 1h | 90–95% | Introduces C5 ethyl ester |
Cyclodehydration | TBAF or heat | THF, RT or pH 9.5 buffer, 90°C, 2h | 85–92% | Ring closure and cleavage |
Regiocontrol in 1,2,4-oxadiazoles is dictated by the electronic asymmetry of the heterocycle. C3 accepts electron-deficient substituents (e.g., aryl groups), while C5 favors electron-donating groups (e.g., esters). For ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate, this is exploited as follows:
Table 3: Regioselective Derivatives of the Target Compound
Position | Functionalization Strategy | Example Compound | Key Application |
---|---|---|---|
C3 (Electron-Deficient) | Electrophilic aromatic substitution on phenyl | Ethyl 3-[4-(2-bromo-1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate | Halogenation for cross-coupling |
C5 (Electron-Rich) | Ester hydrolysis | 3-[4-(1H-Pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid | Prodrug/conjugate synthesis |
C5 | Amide coupling | 3-[4-(1H-Pyrrol-1-yl)phenyl]-N-(propyl)-1,2,4-oxadiazole-5-carboxamide | Bioisostere for protease inhibitors |
Compounds Mentioned
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1